molecular formula C9H9FO2 B1367025 2-(3-Fluorophenyl)propanoic acid CAS No. 65487-32-3

2-(3-Fluorophenyl)propanoic acid

Cat. No. B1367025
Key on ui cas rn: 65487-32-3
M. Wt: 168.16 g/mol
InChI Key: XHPMSYWCKADLPJ-UHFFFAOYSA-N
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Patent
US09212144B2

Procedure details

3-Fluorophenylpropionic acid (39, 0.500 g, 2.97 mmol) was diluted in anhydrous THF (2 mL) under argon, and cooled to 0° C. Borane-THF (1 M, 4.16 mL, 4.16 mmol) was added dropwise, and the mixture was allowed to warm to room temperature and stirred for 18 h. The reaction was quenched by the addition of 1:1 THF/H2O (5 mL). When gas evolution ceased, solid K2CO3 was added until the mixture separated into two layers, which were separated. The aqueous layer was extracted with EtOAc (2×5 mL), and the combined organic layers were washed with H2O (15 mL) and sat. aq. NaCl (15 mL), dried over anhydrous sodium sulfate, and concentrated to yield the product as a clear oil (0.446 g, 97%) after drying in vacuo. 1H-NMR (500 MHz; CDCl3): δ 7.29-7.25 (m, 1 H), 7.00 (d, J=7.6 Hz, 1 H), 6.95-6.89 (m, 2 H), 3.71 (t, J=6.4 Hz, 2 H), 2.74 (t, J=7.7 Hz, 2 H), 1.95-1.89 (m, 2 H), 1.39 (s, 1 H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=C(C(C)C(O)=O)C=C[CH:7]=1.B.[CH2:14]1[CH2:18][O:17][CH2:16][CH2:15]1.[CH2:19]1COC[CH2:20]1>>[F:1][C:2]1[CH:7]=[C:14]([CH:18]([OH:17])[CH2:19][CH3:20])[CH:15]=[CH:16][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C(C(=O)O)C
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
4.16 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 1:1 THF/H2O (5 mL)
ADDITION
Type
ADDITION
Details
solid K2CO3 was added until the mixture
CUSTOM
Type
CUSTOM
Details
separated into two layers, which
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×5 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with H2O (15 mL) and sat. aq. NaCl (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.446 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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